2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a quinoline derivative with a furan ring, a cyano group, and an acetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the hexahydroquinoline core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate The furan ring is introduced via a subsequent cyclization reaction The cyano group is added through a nucleophilic substitution reaction, and the acetamide moiety is attached using an acylation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s various functional groups may allow it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- **2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- **2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the furan ring, cyano group, and acetamide moiety, along with the sulfanyl linkage, distinguishes it from other similar compounds. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O3S/c1-3-16-8-10-17(11-9-16)27-22(30)14-32-25-18(13-26)23(21-12-7-15(2)31-21)24-19(28-25)5-4-6-20(24)29/h7-12,23,28H,3-6,14H2,1-2H3,(H,27,30) |
InChI Key |
UXDYQHIZUJAMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C#N |
Origin of Product |
United States |
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